3-(Benzyloxy)-5-methoxybenzoic acid
Overview
Description
3-(Benzyloxy)-5-methoxybenzoic acid is an organic compound with the molecular formula C15H14O4 It is a derivative of benzoic acid, featuring a benzyloxy group at the 3-position and a methoxy group at the 5-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-5-methoxybenzoic acid.
Benzylation: The hydroxyl group at the 3-position is benzylated using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles under basic conditions.
Major Products
Oxidation: Benzyloxybenzoic acid derivatives.
Reduction: Benzyloxybenzyl alcohol derivatives.
Substitution: Methoxy-substituted benzoic acid derivatives.
Scientific Research Applications
3-(Benzyloxy)-5-methoxybenzoic acid is used in various scientific research applications:
Chemistry: As an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used as a building block in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially modulating biological pathways. detailed studies on its exact mechanism are limited.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)benzoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxybenzoic acid: Lacks the benzyloxy group, influencing its solubility and interaction with biological targets.
Uniqueness
3-(Benzyloxy)-5-methoxybenzoic acid is unique due to the presence of both benzyloxy and methoxy groups, which can enhance its solubility, reactivity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
3-methoxy-5-phenylmethoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-7-12(15(16)17)8-14(9-13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBXNDVVWNSKKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.